![molecular formula C21H16O2S B14335519 2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione CAS No. 101220-45-5](/img/structure/B14335519.png)
2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a thioxanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and substituted derivatives of the original compound.
科学的研究の応用
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
作用機序
The mechanism of action of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into enzyme active sites or interact with proteins, potentially inhibiting their function. The cyclopropane ring and thioxanthene core play crucial roles in these interactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar spiro structure but with a fluorene core instead of thioxanthene.
Spiro[acridine-9,9’-fluorene]: Contains an acridine and fluorene core, used in photoluminescent materials.
Uniqueness
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is unique due to its combination of a cyclopropane ring and a thioxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
101220-45-5 |
|---|---|
分子式 |
C21H16O2S |
分子量 |
332.4 g/mol |
IUPAC名 |
2-phenylspiro[cyclopropane-1,9'-thioxanthene] 10',10'-dioxide |
InChI |
InChI=1S/C21H16O2S/c22-24(23)19-12-6-4-10-16(19)21(17-11-5-7-13-20(17)24)14-18(21)15-8-2-1-3-9-15/h1-13,18H,14H2 |
InChIキー |
SRVORAMSTCAHNL-UHFFFAOYSA-N |
正規SMILES |
C1C(C12C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


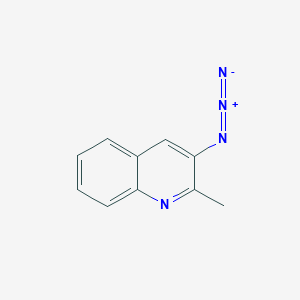


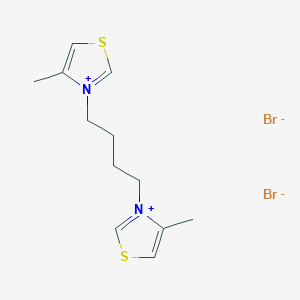

![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
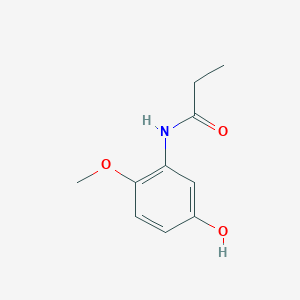
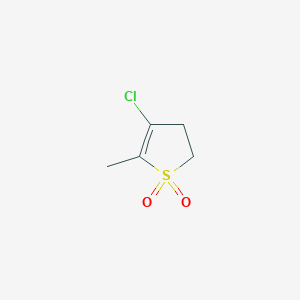
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
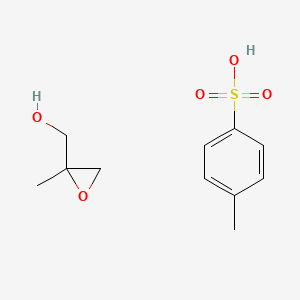
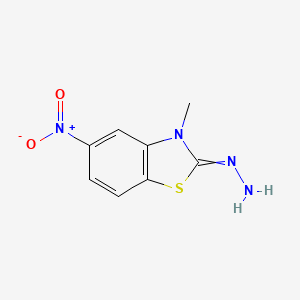
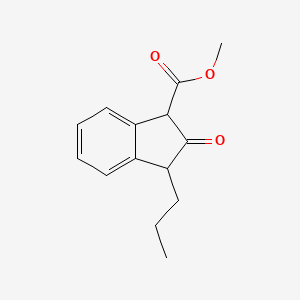
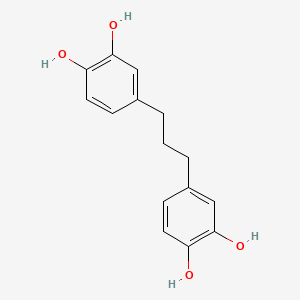
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
